molecular formula C13H18N2 B2701643 2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine CAS No. 1385366-15-3

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine

Cat. No.: B2701643
CAS No.: 1385366-15-3
M. Wt: 202.301
InChI Key: LDJRBLHXUNLBCW-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methyl and prop-2-ynyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methyl and prop-2-ynyl groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring or the prop-2-ynyl group.

Scientific Research Applications

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: Lacks the prop-2-ynyl group, resulting in different chemical properties and reactivity.

    3-Methylpyridine: A simpler compound with fewer functional groups, used as a precursor in the synthesis of more complex molecules.

    N-Prop-2-ynylpyridine: Contains the prop-2-ynyl group but lacks the methyl substituents, leading to different reactivity and applications.

Uniqueness

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-5-8-14-12(10(2)3)13-11(4)7-6-9-15-13/h1,6-7,9-10,12,14H,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJRBLHXUNLBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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